molecular formula C11H8BrCl B3279181 2-Bromo-6-(chloromethyl)naphthalene CAS No. 689290-84-4

2-Bromo-6-(chloromethyl)naphthalene

Cat. No.: B3279181
CAS No.: 689290-84-4
M. Wt: 255.54 g/mol
InChI Key: HZTBIWQKKWRJIG-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)naphthalene is an organic compound with the molecular formula C11H8BrCl. It is a derivative of naphthalene, where the hydrogen atoms at positions 2 and 6 are substituted by bromine and chloromethyl groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(chloromethyl)naphthalene typically involves the bromination of 6-(chloromethyl)naphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(chloromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated naphthalene derivatives, while oxidation can produce naphthoquinones .

Scientific Research Applications

2-Bromo-6-(chloromethyl)naphthalene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-Bromo-6-(chloromethyl)naphthalene exerts its effects involves its ability to undergo various chemical transformations The bromine and chloromethyl groups are reactive sites that participate in substitution, oxidation, and reduction reactionsThe molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

    2-Bromo-6-methoxynaphthalene: Similar in structure but with a methoxy group instead of a chloromethyl group.

    2-Chloromethyl-6-bromonaphthalene: An isomer with the positions of the bromine and chloromethyl groups reversed.

    6-Bromo-2-(chloromethyl)naphthalene: Another isomer with different substitution patterns.

Uniqueness: 2-Bromo-6-(chloromethyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthetic applications and research studies .

Properties

IUPAC Name

2-bromo-6-(chloromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrCl/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTBIWQKKWRJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698490
Record name 2-Bromo-6-(chloromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689290-84-4
Record name 2-Bromo-6-(chloromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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